molecular formula C17H15BrN4O2 B13375211 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

Cat. No.: B13375211
M. Wt: 387.2 g/mol
InChI Key: LPGNUAVXOGNUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a complex organic compound that features a pyrazole ring, a phenyl group, and a bromo-substituted phenoxy group

Preparation Methods

The synthesis of 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the bromo-substituted phenoxy group. The final step involves the formation of the acetohydrazide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide include other pyrazole derivatives and bromo-substituted phenoxy compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is another pyrazole derivative with distinct properties and applications .

By understanding the unique features and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

2-[4-bromo-2-(2-phenylpyrazol-3-yl)phenoxy]acetohydrazide

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-16(24-11-17(23)21-19)14(10-12)15-8-9-20-22(15)13-4-2-1-3-5-13/h1-10H,11,19H2,(H,21,23)

InChI Key

LPGNUAVXOGNUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)OCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.